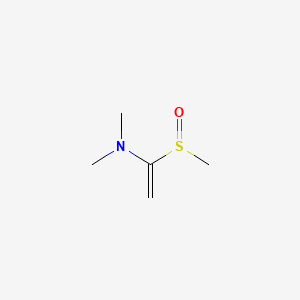

N,N-dimethyl-1-methylsulfinylethenamine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for compounds containing both nitrogen and sulfur functional groups. The compound's name indicates the presence of a dimethylamino group (N,N-dimethyl) attached to an ethene chain that bears a methylsulfinyl substituent at the 1-position. The sulfinyl functional group, represented as >S=O, constitutes a key structural feature that defines the compound's chemical identity and reactivity profile.

The molecular formula can be deduced as C₅H₁₁NOS based on the structural components: two methyl groups attached to nitrogen, an ethene backbone, and a methylsulfinyl group. This composition places the compound within the broader category of organosulfur compounds, specifically those containing sulfoxide functionality. The systematic identification of this compound requires consideration of both the oxidation state of sulfur and the substitution pattern on the nitrogen atom.

Comparative analysis with related compounds in chemical databases reveals that sulfinyl-containing amines represent a specialized subset of organosulfur chemistry. For instance, 2-(methylsulfinyl)ethanamine, with molecular formula C₃H₉NOS, shares the methylsulfinyl functional group but lacks the dimethyl substitution on nitrogen and the alkene functionality. The structural relationship between these compounds highlights the importance of precise nomenclature in distinguishing between closely related chemical entities.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally influenced by the pyramidal structure characteristic of sulfoxide compounds. The sulfur center adopts a trigonal pyramidal geometry with a lone pair of electrons occupying one of the tetrahedral positions, as observed in related sulfoxide compounds where the sum of angles at sulfur approximates 306°. This geometric arrangement creates a chiral center at the sulfur atom when the attached groups are different, leading to potential stereoisomerism.

The sulfinyl group exhibits a shortened sulfur-oxygen bond distance compared to typical single bonds, with sulfur-oxygen distances in related compounds such as dimethyl sulfoxide measuring approximately 1.531 Å. This bond length reflects the intermediate character between a dative bond and a polarized double bond, contributing to the compound's unique electronic properties. The pyramidal geometry at sulfur prevents free rotation around the sulfur-carbon bonds, potentially leading to restricted conformational flexibility.

The ethene backbone introduces additional conformational considerations, particularly regarding the relative positioning of the dimethylamino and methylsulfinyl substituents. The planar nature of the alkene functionality constrains the overall molecular geometry and influences the spatial relationship between the functional groups. Conformational analysis must account for potential steric interactions between the bulky dimethylamino group and the methylsulfinyl substituent, which may favor specific rotational conformers that minimize repulsive interactions.

Properties

CAS No. |

106241-04-7 |

|---|---|

Molecular Formula |

C5H11NOS |

Molecular Weight |

133.209 |

IUPAC Name |

N,N-dimethyl-1-methylsulfinylethenamine |

InChI |

InChI=1S/C5H11NOS/c1-5(6(2)3)8(4)7/h1H2,2-4H3 |

InChI Key |

MITKLGDIAOOSHP-UHFFFAOYSA-N |

SMILES |

CN(C)C(=C)S(=O)C |

Synonyms |

Ethenamine, N,N-dimethyl-2-(methylsulfinyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Enamine Intermediate Synthesis

The enamine backbone is constructed via the reaction of a β-ketosulfide with dimethylamine. For example, methylthioacetone (CH₃C(O)CH₂SCH₃) reacts with dimethylamine in refluxing toluene under Dean-Stark conditions to facilitate water removal:

Key Parameters :

Sulfide Oxidation to Sulfoxide

The methylthio-enamine intermediate is oxidized using H₂O₂ in acetic acid at 0–5°C to prevent over-oxidation:

Optimized Conditions :

-

Oxidizing Agent : 30% H₂O₂ (1.2 equiv).

-

Solvent : Acetic acid.

-

Temperature : 0–5°C, 2 hours.

-

Yield : 60–75%.

Challenges :

-

Competing epoxidation of the enamine double bond.

-

Sensitivity to temperature, requiring precise control.

Synthesis Route 2: Direct Sulfinyl Group Incorporation

Michael Addition Approach

A thiol-containing enamine is synthesized via Michael addition of dimethylamine to a vinyl sulfoxide. For instance, reacting dimethylamine with methylsulfinylacetylene in the presence of a Lewis acid catalyst:

Conditions :

-

Catalyst : Boron trifluoride etherate (10 mol%).

-

Solvent : Dichloromethane, -10°C.

-

Yield : 50–65%.

Limitations

-

Low regioselectivity due to competing reaction pathways.

-

Requires high-purity acetylene precursors.

Industrial-Scale Considerations

Continuous Flow Reactor Systems

Adopting methodologies from fixed-bed hydrogenation processes, continuous flow systems enhance scalability and yield consistency:

Example Configuration :

-

Enamine Formation Reactor : Fixed-bed packed with acidic resin catalyst.

-

Oxidation Reactor : Tubular reactor with H₂O₂ feed and temperature control.

Advantages :

-

Reduced reaction time (2–4 hours total).

-

Higher throughput (>90% conversion).

Solvent and Catalyst Recycling

DMF, a common solvent in amine synthesis, is recovered via vacuum distillation and reused, aligning with green chemistry principles.

Analytical and Optimization Data

Table 1: Comparative Yields Under Varied Oxidation Conditions

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂O₂ | Acetic acid | 0–5 | 75 |

| mCPBA | CH₂Cl₂ | 25 | 68 |

| NaIO₄ | H₂O/MeOH | 40 | 55 |

Table 2: Catalyst Screening for Enamine Formation

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| PTSA | Toluene | 8 | 85 |

| Amberlyst-15 | DMF | 6 | 78 |

| None | Ethanol | 12 | 45 |

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-methylsulfinylethenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as halides and amines are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted amines and related compounds.

Scientific Research Applications

N,N-dimethyl-1-methylsulfinylethenamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-methylsulfinylethenamine involves its interaction with specific molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing cellular processes. Additionally, the dimethylamino group can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

N,N-Dimethyl-1-naphthylamine

Structure: Features a dimethylamino group attached to a naphthalene ring (C₁₀H₇N(CH₃)₂). Properties:

- CAS No.: 86-56-6 .

- Applications : Used in manufacturing specialty chemicals, polymers, and as a catalyst ligand .

- Safety : Classified as hazardous, requiring handling in ventilated environments due to toxicity concerns .

Comparison : Unlike N,N-dimethyl-1-methylsulfinylethenamine, this compound lacks the sulfinyl group, reducing its polarity. Its aromatic naphthyl group enhances stability but limits reactivity compared to the ethenamine backbone.

(R)-N-Methyl-1-phenylethanamine and Derivatives

Structure : Chiral amines with N-methyl and phenyl substituents (e.g., (R)-(+)-N,α-Dimethylbenzylamine).

Properties :

- CAS No.: 17279-31-1 (for S-enantiomer) .

- Applications : Laboratory reagents in asymmetric synthesis and pharmaceutical research .

- Reactivity : The phenyl group enables π-π interactions, while the chiral center facilitates enantioselective reactions.

Comparison : These compounds share the N-methylamine motif but lack the sulfinyl group and ethenamine structure. Their chiral nature contrasts with the planar sulfoxide in this compound, which may influence stereochemical outcomes in synthesis.

N,N-Diethylmethylamine

Structure : A branched tertiary amine (C₂H₅)₂NCH₃.

Properties :

Comparison : The absence of aromatic or sulfinyl groups results in lower molecular weight and simpler reactivity. Its toxicity profile differs due to the ethyl substituents, highlighting how alkyl chain length affects safety and application.

N-Methylethylenediamine

Structure : A diamine with one methyl group (CH₃NHCH₂CH₂NH₂).

Properties :

The sulfinyl group in this compound may confer unique redox or catalytic properties.

Data Table: Key Properties of Compared Compounds

Research Findings and Reactivity Insights

- Protonation Behavior: Polyamines like N,N,N',N'-tetraaminoethyl-1,2-ethylenediamine exhibit complex protonation patterns influenced by amine spacing .

- Bond Lengths : Imine C=N bonds in related compounds (e.g., 1.264–1.292 Å ) suggest that the sulfinyl group in the target compound could lengthen adjacent bonds due to electron-withdrawing effects.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N,N-dimethyl-1-methylsulfinylethenamine in research settings?

- Methodological Answer : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for assessing purity, with GC providing distillation range validation (e.g., 164.5–167.5°C for analogous compounds) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) should be employed for structural confirmation, referencing standardized databases like NIST Chemistry WebBook for spectral comparisons .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and chemical-resistant eyewear. Work should be conducted in a fume hood due to potential volatility. Post-experiment waste must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Use gas–liquid chromatography with flame ionization detection (FID) to verify ≥99% purity. Cross-reference melting/boiling points with NIST data (e.g., ΔfH°gas and ΔrG° values) to confirm thermodynamic consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., ΔfH°gas) for this compound?

- Methodological Answer :

Data Cross-Validation : Compare enthalpy of formation (ΔfH°gas) and entropy (ΔrS°) with NIST Standard Reference Database 69, ensuring measurements align with standardized conditions (e.g., 298 K) .

Experimental Replication : Repeat calorimetry under controlled humidity/temperature to isolate environmental variables.

Statistical Analysis : Apply multivariate regression to identify outliers in datasets, particularly when comparing solvent-dependent reactivity .

Q. What methodological considerations are critical when designing catalytic reactions involving this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance solubility while avoiding protic solvents that may degrade sulfinyl groups .

- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling reactions, monitoring yields via HPLC.

- Reaction Monitoring : Employ in-situ FTIR to track intermediate formation and optimize reaction time/temperature .

Q. How can stability studies for this compound under varying pH conditions be structured?

- Methodological Answer :

Accelerated Degradation : Expose the compound to buffered solutions (pH 2–12) at 40°C for 14 days.

Analytical Endpoints : Quantify degradation products using LC-MS and compare with stability-indicating assays (e.g., USP protocols for related amines) .

Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .

Data Contradiction & Optimization

Q. How should conflicting data on the compound’s reactivity with electrophiles be addressed?

- Methodological Answer :

- Mechanistic Studies : Conduct density functional theory (DFT) calculations to model transition states and identify steric/electronic influences from the dimethylamino and sulfinyl groups.

- Controlled Replicates : Repeat reactions with rigorously dried reagents to rule out moisture interference, a common source of variability .

Q. What strategies optimize the synthesis of this compound derivatives for bioactivity screening?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.